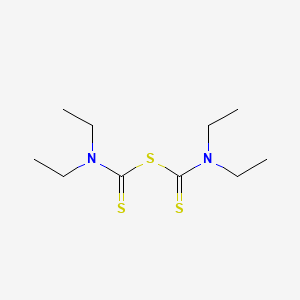

Sulfiram

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alcohol Dependence Treatment

Monosulfiram's established role lies in treating alcohol dependence. It works by inhibiting acetaldehyde dehydrogenase, an enzyme responsible for metabolizing alcohol in the body. When alcohol is consumed with Monosulfiram, acetaldehyde accumulates, causing unpleasant side effects like nausea, flushing, and headaches. This unpleasant reaction acts as a deterrent to alcohol consumption [Source: National Institutes of Health (.gov) ].

Cancer Research

Recent research suggests potential anti-cancer properties of Monosulfiram. Studies have shown it may disrupt cancer cell growth and survival pathways [Source: Science Translational Medicine ]. While the exact mechanisms are under investigation, Monosulfiram's ability to inhibit copper metabolism within cancer cells is a promising area of exploration [Source: Cancer Research ].

Neurodegenerative Diseases

Monosulfiram's impact on copper metabolism has also garnered interest in neurodegenerative diseases like Alzheimer's and Parkinson's. These diseases are associated with abnormal copper homeostasis in the brain. Research is ongoing to determine if Monosulfiram can help regulate copper levels and potentially slow disease progression [Source: Journal of Neural Transmission ].

Antiviral Applications

Early research suggests Monosulfiram might have antiviral properties. Studies have shown it to be effective against some viruses, including HIV and influenza [Source: Virology Journal , PLoS One ]. However, further research is needed to determine its efficacy and safety in humans.

Sulfiram, commonly known by its trade name Disulfiram, is a medication primarily used in the treatment of chronic alcoholism. It functions as an irreversible inhibitor of the enzyme acetaldehyde dehydrogenase. This inhibition leads to the accumulation of acetaldehyde, a toxic metabolite of alcohol, which results in unpleasant physiological reactions upon alcohol consumption. These reactions serve as a deterrent to drinking, making Sulfiram an effective aid in maintaining abstinence from alcohol .

Sulfiram's primary action involves the inhibition of acetaldehyde dehydrogenase, which catalyzes the conversion of acetaldehyde to acetic acid. When Sulfiram is present, this conversion is blocked, causing acetaldehyde levels to rise significantly after alcohol intake. This reaction can lead to symptoms such as flushing, nausea, vomiting, and palpitations, collectively known as the disulfiram-alcohol reaction .

Additionally, Sulfiram can undergo metabolism in the body to form diethyldithiocarbamate, which has its own biological activities and may interact with metal ions like zinc and copper .

The biological activity of Sulfiram extends beyond its role as an alcohol deterrent. It has been shown to possess potential anti-parasitic effects against organisms such as Entamoeba histolytica, a parasite responsible for liver abscesses and diarrhea. The diethyldithiocarbamate metabolite exhibits significant potency against this pathogen . Furthermore, Sulfiram's ability to inhibit cytochrome P450 enzymes suggests that it may also influence the metabolism of various drugs and xenobiotics, potentially leading to drug interactions .

Sulfiram can be synthesized through several methods, typically involving the reaction of carbon disulfide with amines. A common synthetic route includes:

- Reaction of Carbon Disulfide: Carbon disulfide is reacted with diethylamine in the presence of a base.

- Formation of Diethyldithiocarbamate: The resulting product is then treated with an appropriate oxidizing agent to yield Sulfiram.

This synthetic pathway allows for the production of high-purity Sulfiram suitable for pharmaceutical applications .

The primary application of Sulfiram is in treating alcohol dependence. It is often prescribed as part of a comprehensive treatment program that includes counseling and support. Beyond its use in alcoholism treatment, research has indicated potential applications in treating other conditions due to its biological activity against parasites and its ability to modulate drug metabolism .

Sulfiram has been extensively studied for its interactions with alcohol and other substances. The disulfiram-alcohol interaction is well characterized; when alcohol is consumed after taking Sulfiram, it leads to heightened levels of acetaldehyde and severe adverse effects. Additionally, Sulfiram can interact with various medications leading to disulfiram-like reactions—nausea and flushing—when combined with certain drugs such as metronidazole and some cephalosporins .

Research indicates that patients using Sulfiram should be monitored closely for potential interactions with other medications due to its effects on cytochrome P450 enzymes .

Several compounds exhibit similar mechanisms or effects as Sulfiram in terms of inducing adverse reactions when alcohol is consumed. These include:

- Metronidazole: An antibiotic that can cause disulfiram-like reactions when taken with alcohol.

- Cefamandole: A cephalosporin antibiotic known for similar reactions due to its methylthiotetrazole side chain.

- Chlorpropamide: A sulfonylurea used in diabetes management that can also induce disulfiram-like effects.

- Coprine: A compound found in certain mushrooms that leads to similar adverse reactions when alcohol is ingested.

Unique Features of Sulfiram

What sets Sulfiram apart from these compounds is its specific action as an irreversible inhibitor of acetaldehyde dehydrogenase, making it a targeted therapy for alcoholism rather than merely causing adverse effects when combined with alcohol. Its dual role in treating alcoholism and exhibiting anti-parasitic properties further highlights its uniqueness among similar compounds .

Industrial Synthesis Methodologies

Sulfiram (tetraethylthiuram monosulfide) industrial production primarily relies on established thiuram chemistry pathways that have been optimized for large-scale manufacturing [1] [2]. The conventional industrial synthesis involves the reaction of diethylamine with carbon disulfide under controlled conditions, followed by oxidative coupling to form the characteristic disulfide bridge [3]. This process typically employs metal catalysts and specific temperature-pressure profiles to achieve optimal yields and product purity suitable for commercial applications [4].

Advanced industrial methodologies have incorporated continuous-flow synthesis approaches using packed-bed reactors filled with composite catalysts such as molybdenum disulfide (MoS₂) combined with calcium hydroxide as co-catalyst [4]. These systems utilize molecular oxygen and ethanol as green oxidant and solvent respectively, rendering the process fully atom-economic without sacrificing redox agents. The packed-bed configuration demonstrates low-leaching characteristics and excellent reusability, making it suitable for sustained industrial production [4].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of Sulfiram can be accomplished through several methodological approaches that provide flexibility for research and development purposes [5] [6]. Small-scale preparations often employ modified synthetic routes that prioritize reaction control and product characterization over throughput considerations. Typical laboratory methods include the use of N-silylamines with sulfonyl chlorides under controlled atmospheric conditions [6].

Advanced laboratory techniques incorporate novel sulfinylamine reagents for more precise synthetic control [5]. These methods enable the preparation of Sulfiram derivatives with specific substitution patterns and provide pathways for structural modification studies. Laboratory-scale approaches also facilitate the exploration of alternative synthetic routes that may not be immediately scalable but offer insights into reaction mechanisms and optimization parameters [7].

Green Chemistry Approaches to Sulfiram Synthesis

Green chemistry methodologies for Sulfiram synthesis focus on minimizing environmental impact while maintaining synthetic efficiency [8] [9]. Recent developments include the application of solvent-free conditions, the use of renewable starting materials, and the implementation of catalytic systems that reduce waste generation [9]. These approaches align with the twelve principles of green chemistry by emphasizing atom economy, the use of safer chemicals, and energy-efficient processes.

Specific green chemistry implementations include the utilization of deep eutectic solvents (DES) as environmentally benign reaction media [10]. Additionally, photochemical synthesis routes have been developed that employ mild reaction conditions and avoid the use of hazardous reagents [11]. Microwave-assisted synthesis represents another green approach that significantly reduces reaction times while improving energy efficiency [9].

Purification Protocols for Sulfiram

Sulfiram purification employs multiple complementary techniques to achieve the high purity standards required for analytical and pharmaceutical applications [12]. Recrystallization from appropriate organic solvents represents the primary purification method, with alcoholic systems showing particular effectiveness [12]. The process typically involves heating Sulfiram in propanol-water mixtures (containing 15-40% water) at temperatures between 65-100°C, followed by controlled cooling to promote crystal formation [12].

Solid-phase extraction (SPE) techniques provide additional purification capabilities, particularly for removing trace impurities and achieving the stringent purity requirements necessary for analytical standards [13]. Column chromatography using silica gel or specialized phases allows for the separation of Sulfiram from structurally related compounds and synthetic by-products [14]. Advanced purification protocols may incorporate multiple sequential steps, including preliminary extraction, chromatographic separation, and final recrystallization to ensure optimal purity levels [12].

The selection of purification protocols depends on the intended application, with pharmaceutical-grade materials requiring more rigorous purification procedures compared to technical-grade products. Modern purification approaches emphasize the use of environmentally acceptable solvents and the minimization of waste generation in accordance with green chemistry principles [8].

Analytical Methods for Sulfiram Detection and Quantification

Spectroscopic Approaches for Sulfiram Analysis

Ultraviolet-Visible Spectrophotometric Determination

Ultraviolet-visible spectrophotometry represents a fundamental analytical technique for Sulfiram quantification, with the compound exhibiting characteristic absorption maxima that enable both identification and quantitative analysis [15] [16]. Sulfiram demonstrates maximum absorbance at 216 nanometers when dissolved in methanolic solutions, providing a reliable basis for quantitative determinations [15]. The method follows Beer-Lambert law over concentration ranges of 2-12 parts per million, with regression equations typically showing correlation coefficients exceeding 0.981 [15].

The ultraviolet-visible method offers several advantages including simplicity, cost-effectiveness, and rapid analysis capabilities [15]. Method validation parameters demonstrate acceptable performance characteristics with limits of detection and quantification calculated as 2.233 and 6.768 micrograms per milliliter respectively [15]. Recovery studies indicate overall percentage recoveries of approximately 96.40%, with relative standard deviation values consistently below 1 percent [15].

Detection wavelengths for Sulfiram analysis vary depending on the solvent system employed, with 285 nanometers representing an alternative detection wavelength for certain applications [17]. The spectrophotometric approach proves particularly valuable for routine quality control applications where high throughput and reproducible results are essential [15].

Vibrational Spectroscopy of Sulfiram

Infrared spectroscopy provides detailed structural information about Sulfiram through the identification of characteristic vibrational modes associated with specific functional groups [18] [19]. The infrared spectrum of Sulfiram exhibits distinctive peaks corresponding to carbon-hydrogen stretching vibrations in the range of 1496-1506 wavenumbers per centimeter [18]. Carbon-nitrogen stretching frequencies appear at 1062-1056 wavenumbers per centimeter, providing definitive identification of the diethylthiocarbamate moieties [18].

Sulfur-sulfur dihedral bending vibrations manifest as characteristic peaks at 665 and 553 wavenumbers per centimeter, representing unique spectroscopic signatures for the thiuram disulfide functionality [18]. These vibrational assignments enable unambiguous identification of Sulfiram and differentiation from structurally related compounds [20]. The intensity and position of these characteristic bands provide information about molecular conformation and intermolecular interactions [21].

Raman spectroscopy offers complementary vibrational information and proves particularly valuable for samples that may present challenges for infrared analysis [22]. The combination of infrared and Raman techniques provides comprehensive vibrational characterization capabilities for Sulfiram identification and structural analysis [23].

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance spectroscopy provides unparalleled structural detail for Sulfiram characterization through the analysis of hydrogen-1 and carbon-13 nuclear environments [24] [25]. Proton nuclear magnetic resonance spectra reveal characteristic chemical shift patterns that correspond to the ethyl substituents and provide information about molecular symmetry and conformational properties [26]. The technique enables sequence-specific assignment of molecular fragments and facilitates structural elucidation of Sulfiram derivatives [24].

Carbon-13 nuclear magnetic resonance spectroscopy contributes additional structural information through the identification of unique carbon environments within the Sulfiram molecule [27]. Two-dimensional nuclear magnetic resonance techniques, including nuclear Overhauser effect spectroscopy and correlation spectroscopy, provide connectivity information that confirms molecular structure assignments [24]. These advanced nuclear magnetic resonance methods prove particularly valuable for characterizing Sulfiram derivatives and investigating molecular interactions [28].

The application of nuclear magnetic resonance spectroscopy in viscous solvents enables enhanced resolution and improved signal separation for complex mixture analysis [28]. This approach facilitates the identification and quantification of Sulfiram in the presence of structurally related compounds or pharmaceutical excipients [27].

Chromatographic Methods for Sulfiram Analysis

High-Performance Liquid Chromatography Techniques

High-performance liquid chromatography represents the most widely employed separation technique for Sulfiram analysis, offering excellent resolution, sensitivity, and quantitative capabilities [13] [29]. Reverse-phase chromatography using octadecylsilane-bonded stationary phases provides optimal separation conditions for Sulfiram and related compounds [17]. Column selections typically include Zorbax Eclipse XDB and Kinetex C18 phases, which demonstrate superior retention characteristics and peak symmetry for thiuram compounds [13].

Mobile phase optimization involves gradient elution systems employing acetonitrile and water with acidic modifiers such as acetic acid or formic acid [13] [17]. The gradient profiles are designed to achieve optimal separation of Sulfiram from potential interferents while maintaining reasonable analysis times typically ranging from 15-30 minutes [29]. Detection wavelengths of 216 and 285 nanometers provide sensitive and selective monitoring capabilities [17].

Advanced high-performance liquid chromatography methods incorporate fluorescence detection following pre-column derivatization with fluorescamine [13]. This approach significantly enhances sensitivity and selectivity, achieving limits of detection in the range of 34.5-79.5 micrograms per kilogram depending on the specific application [13]. Ultra-high-performance liquid chromatography systems enable faster analysis times and improved resolution through the use of sub-2-micrometer particle stationary phases [29].

Gas Chromatographic Separation and Detection

Gas chromatography provides exceptional sensitivity for Sulfiram analysis through the use of sulfur-selective detection systems [30] [31]. Sulfur chemiluminescence detection represents the gold standard for trace-level Sulfiram analysis, offering detection limits at the picogram level with excellent selectivity for sulfur-containing compounds [30] [32]. The detection principle involves high-temperature combustion of Sulfiram to produce sulfur monoxide, which subsequently reacts with ozone to generate characteristic chemiluminescence [31].

Chromatographic separations employ capillary columns such as DB-1 phases with helium as the carrier gas [30]. Temperature programming facilitates optimal separation and peak shape, with typical oven temperatures ranging from 30°C initial conditions to 250°C final temperatures [31]. The gas chromatographic approach proves particularly valuable for environmental analysis and trace detection applications where maximum sensitivity is required [33].

Sample preparation for gas chromatographic analysis may involve headspace techniques or solid-phase microextraction to concentrate Sulfiram from complex matrices [30]. The combination of efficient sample preparation with sulfur chemiluminescence detection enables quantification of Sulfiram at extremely low concentration levels in various sample types [32].

Thin Layer Chromatography Applications

Thin layer chromatography provides a cost-effective and rapid screening method for Sulfiram identification and qualitative analysis [34] [35]. Silica gel plates represent the most commonly employed stationary phase, with various mobile phase compositions optimized for specific separation requirements [14]. The technique proves particularly valuable for reaction monitoring, purity assessment, and preliminary identification of Sulfiram in pharmaceutical preparations [34].

Detection methods for thin layer chromatography include ultraviolet visualization at 254 nanometers and chemical staining with specific reagents [35]. The development of high-performance thin layer chromatography systems enhances resolution and enables semi-quantitative analysis through densitometric measurements [22]. These improvements extend the analytical capabilities of thin layer chromatography beyond simple qualitative screening [36].

Modern thin layer chromatography applications incorporate automated sample application systems and scanning densitometers to improve reproducibility and quantitative performance [22]. The coupling of thin layer chromatography with mass spectrometry detection provides additional identification capabilities for complex samples [37].

Mass Spectrometric Analysis of Sulfiram

Mass spectrometry provides definitive molecular weight confirmation and structural characterization for Sulfiram through the analysis of molecular ions and characteristic fragmentation patterns [29] [38]. Electrospray ionization and atmospheric pressure chemical ionization represent the primary ionization techniques employed for Sulfiram analysis, with positive ion mode typically providing optimal sensitivity [39]. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the protonated molecular ion [M+H]⁺ [2].

Fragmentation studies reveal characteristic loss patterns that provide structural information and enable confirmation of Sulfiram identity [40]. Tandem mass spectrometry experiments facilitate detailed structural characterization through the analysis of product ion spectra [29]. These approaches prove particularly valuable for metabolite identification and structural elucidation of Sulfiram derivatives [39].

High-resolution mass spectrometry enables accurate mass measurements that provide elemental composition information and enhance identification confidence [41]. The combination of chromatographic separation with mass spectrometric detection offers unparalleled analytical capabilities for Sulfiram analysis in complex biological and environmental matrices [42].

Hyphenated Techniques for Complex Matrices

Hyphenated analytical techniques combine the separation power of chromatography with the identification capabilities of spectroscopic detection methods [43] [44]. Liquid chromatography-mass spectrometry represents the most powerful hyphenated approach for Sulfiram analysis, providing both quantitative and qualitative information in a single analytical run [42] [45]. This combination enables the analysis of Sulfiram in complex biological matrices where matrix effects and interferents present significant analytical challenges [46].

Gas chromatography-mass spectrometry offers exceptional sensitivity and selectivity for trace-level Sulfiram determination [42]. The technique proves particularly valuable for environmental applications where Sulfiram concentrations may be extremely low [43]. Sample preparation techniques including solid-phase extraction and derivatization enhance the analytical performance of hyphenated methods [42].

Advanced hyphenated techniques such as liquid chromatography-nuclear magnetic resonance-mass spectrometry provide comprehensive structural information for unknown compounds and metabolites [42]. These multi-dimensional analytical approaches enable complete characterization of Sulfiram and its transformation products in complex analytical scenarios [45].

Validation Parameters for Sulfiram Analytical Methods

Linearity, Accuracy, and Precision Metrics

Analytical method validation for Sulfiram analysis requires comprehensive evaluation of linearity, accuracy, and precision parameters according to International Conference on Harmonization guidelines [47] [48]. Linearity assessments typically demonstrate correlation coefficients exceeding 0.995 over concentration ranges appropriate for the intended application [15] [49]. For ultraviolet spectrophotometric methods, linear ranges of 2-12 micrograms per milliliter provide adequate coverage for pharmaceutical applications [15].

Accuracy determinations through recovery studies consistently demonstrate values between 95-105 percent for well-validated Sulfiram methods [49]. The specific recovery value of 96.40 percent reported for ultraviolet methods indicates excellent accuracy performance [15]. Precision evaluations encompass both repeatability and intermediate precision assessments, with relative standard deviation values typically below 2 percent for repeatability and below 5 percent for intermediate precision [49].

Statistical analysis of validation data employs analysis of variance techniques to evaluate method performance against predetermined acceptance criteria [47]. The combination of linearity, accuracy, and precision data provides comprehensive evidence of method suitability for quantitative Sulfiram analysis [48].

Sensitivity Parameters for Sulfiram Detection

Sensitivity evaluation encompasses the determination of detection and quantification limits that define the lowest concentrations at which Sulfiram can be reliably detected and quantified [50] [51]. Detection limits for Sulfiram analysis vary significantly depending on the analytical technique employed, ranging from microgram per milliliter levels for spectrophotometric methods to picogram levels for gas chromatography with sulfur chemiluminescence detection [15] [30].

The limit of detection represents the lowest concentration that produces a signal distinguishable from background noise with statistical confidence [52]. For ultraviolet spectrophotometric methods, detection limits of 2.233 micrograms per milliliter provide adequate sensitivity for most pharmaceutical applications [15]. The limit of quantification, defined as the lowest concentration that can be determined with acceptable precision and accuracy, typically appears at 6.768 micrograms per milliliter for the same methods [15].

Advanced analytical techniques demonstrate significantly enhanced sensitivity parameters [53]. Gas chromatography-mass spectrometry methods achieve detection capabilities in the nanogram to picogram range, enabling trace-level environmental monitoring and biological sample analysis [30]. The selection of appropriate sensitivity parameters depends on the specific analytical requirements and intended application of the method [50].

Method Robustness and Ruggedness Evaluation

Robustness testing evaluates the constancy of analytical results when method parameters are deliberately varied within reasonable ranges [54] [55]. For Sulfiram analysis, robustness assessments typically examine the effects of temperature variations, mobile phase composition changes, flow rate modifications, and detection wavelength adjustments [56] [57]. The method is considered robust when these variations produce minimal effects on quantitative results [58].

Ruggedness evaluation extends robustness concepts to include external factors such as different analysts, instruments, and laboratories [55]. This assessment provides confidence in method transferability and long-term performance stability [54]. Factorial experimental designs enable efficient evaluation of multiple factors simultaneously while identifying significant interactions between variables [57].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Tetraethylthiuram monosulfide for the treatment of mange and allied skin conditions in the dog

F E EADS, P A HAWKINSPMID: 18863426 DOI:

Abstract

[Profuse scabies: kinetic curves of parasitologic cure with an association of benzyl benzoate and sulfiram]

P Pitche, P Wolkenstein, G Cremer, F Foulet, A S Lascaux, J RevuzPMID: 11988682 DOI:

Abstract

In vitro exposure to benzyl benzoate (25 p. 100) kills Sarcoptes scabiei within three hours. The aim of our study was to determine in vivo elimination of Sarcopte scabiei with a benzyl benzoate-sulfiram association.Medical charts of patients hospitalized for disseminated scabies from 1993 to 1999 were reviewed retrospectively. The diagnosis of scabies was confirmed by microscopic determination. Parasitological examinations were conducted every day or every two days until negative results. Patients were treated by successive applications of benzyl benzoate until parasitological cure.

Twenty patients were included in the study. The median delay of parasitological cure was seven days. After 15 days, 95 p. 100 of patients were cured. Two cutaneous side-effects were reported.

Despite immediate in vitro efficacy, benzyl benzoate action is delayed in vivo. The time of parasitological negativation after one application of benzyl benzoate is unknown. Therefore, it is not currently possible to determine whether our therapeutic regimen was excessive or not.

Photolysis of sulfiram: a mechanism for its disulfiram-like reaction

D C Mays, A N Nelson, L M Benson, K L Johnson, S Naylor, J J LipskyPMID: 7986203 DOI: 10.1016/0006-2952(94)90590-8

Abstract

Sulfiram, a drug applied topically to treat scabies, produces effects similar to those of disulfiram after subsequent ingestion of ethanol. Disulfiram, used in aversion therapy in the treatment of alcoholism, inhibits hepatic aldehyde dehydrogenase (ALDH) causing an accumulation of acetaldehyde after ethanol ingestion. The increased tissue levels of acetaldehyde cause a spectrum of undesirable side-effects including flushing, nausea, vomiting, and tachycardia, which are referred to as the disulfiram reaction. Previous studies have shown that in vitro sulfiram is a very weak inhibitor of ALDH, but solutions of sulfiram markedly increase in potency with time. In the present study, fresh solutions of sulfiram were exposed to fluorescent room light under ambient conditions and analyzed at timed intervals by HPLC. At least eight products, including disulfiram, were formed in the light-exposed sulfiram solutions, but not in solutions kept in the dark. Structural characterization of two of the photolysis products was obtained by on-line microbore HPLC-mass spectrometry (mu LC-MS) and on-line microbore HPLC-tandem mass spectrometry (mu LC-MS/MS) using continuous flow-liquid secondary ion mass spectrometry (CF-LSIMS) as the primary ionization method. Sulfiram was converted to disulfiram at an initial rate of 0.7%/hr, and the formation of disulfiram correlated with the increase in ALDH inhibition in vitro. The results of this investigation show that while sulfiram is a weak inhibitor of ALDH in vitro, it is readily photoconverted to disulfiram, a very potent inhibitor of ALDH, which may explain the adverse reaction to ethanol after sulfiram therapy.Monosulfiram, disulfiram, and light

J J Lipsky, D C Mays, S NaylorPMID: 7905136 DOI: 10.1016/s0140-6736(94)91153-3

Abstract

Altering APP proteolysis: increasing sAPPalpha production by targeting dimerization of the APP ectodomain

Clare A Peters Libeu, Olivier Descamps, Qiang Zhang, Varghese John, Dale E BredesenPMID: 22768208 DOI: 10.1371/journal.pone.0040027

Abstract

One of the events associated with Alzheimer's disease is the dysregulation of α- versus β-cleavage of the amyloid precursor protein (APP). The product of α-cleavage (sAPPα) has neuroprotective properties, while Aβ1-42 peptide, a product of β-cleavage, is neurotoxic. Dimerization of APP has been shown to influence the relative rate of α- and β- cleavage of APP. Thus finding compounds that interfere with dimerization of the APP ectodomain and increase the α-cleavage of APP could lead to the development of new therapies for Alzheimer's disease. Examining the intrinsic fluorescence of a fragment of the ectodomain of APP, which dimerizes through the E2 and Aβ-cognate domains, revealed significant changes in the fluorescence of the fragment upon binding of Aβ oligomers--which bind to dimers of the ectodomain--and Aβ fragments--which destabilize dimers of the ectodomain. This technique was extended to show that RERMS-containing peptides (APP(695) 328-332), disulfiram, and sulfiram also inhibit dimerization of the ectodomain fragment. This activity was confirmed with small angle x-ray scattering. Analysis of the activity of disulfiram and sulfiram in an AlphaLISA assay indicated that both compounds significantly enhance the production of sAPPα by 7W-CHO and B103 neuroblastoma cells. These observations demonstrate that there is a class of compounds that modulates the conformation of the APP ectodomain and influences the ratio of α- to β-cleavage of APP. These compounds provide a rationale for the development of a new class of therapeutics for Alzheimer's disease.Comparison of ivermectin and benzyl benzoate lotion for scabies in Nigerian patients

Halima M Sule, Tom D ThacherPMID: 17297053 DOI:

Abstract

Few studies have compared ivermectin directly with topical agents in developing countries. We compared the effectiveness of oral ivermectin (200 microg/kg) with topical 25% benzyl benzoate and monosulfiram soap in 210 subjects of age 5 to 65 years with scabies. Subjects with persistent lesions after 2 weeks received a second course of treatment. All lesions had resolved after 2 weeks in 77 of 98 (79%) subjects treated with ivermectin and in 60 of 102 (59%) subjects treated topically (P = 0.003). The improvement in severity score was greater in the ivermectin group than in the topical treatment group (P < 0.001). The overall cure rate after 4 weeks was 95% in the ivermectin group and 86% in the topical treatment group (P = 0.04). Compared with topical benzyl benzoate and monosulfiram in the treatment of scabies, ivermectin was at least as effective and led to more rapid improvement.[Integrated treatment of alcoholism. Evaluation of its efficacy]

A Becagli, A Tagliamento, P Cimarosti, V Costella, E Cecchetti, N Zanatta, M SantonastasoPMID: 9522596 DOI:

Abstract

Patients with alcohol addiction are analyzed after one year from the beginning of therapy. Treatment is carried out by an Anti-addiction Service working in territory, an Hospital medical ward, anti-alcoholic clubs and Hospital voluntary groups. The method is described at first, then the answers of investigated patients, the abstinence period, the attendance to help groups, the use of drugs (disulfiram) and the emerged problems are considered and analyzed. More than one year later, patients with alcohol addiction who have followed this method are still in abstinence and have changed their habit from alcoholic to unalcoholic one, as just they have done for the behaviour and the relationship.[Antabuse effect during the administration of a topical drug based on monosulfiram]

B Plouvier, X Lemoine, P De Coninck, J L Baclet, M FrançoisPMID: 7177842 DOI:

Abstract

Notochordal anomaly in frog embryos exposed to tetraethylthiuram monosulphide and tetraethylthiuram disulphide

H V GhatePMID: 6658838 DOI: 10.1016/0378-4274(83)90127-3

Abstract

Gastrulating embryos of the frog Microhyla ornata were treated with tetraethylthiuram monosulphide (TETM) and tetraethylthiuram disulphide (TETD) for 48-96 h. It was observed that both chemicals induce severe notochordal abnormalities at very low concentration. The notochord in abnormal embryos was highly swollen and entirely wavy. The notochordal cells were swollen and disarrayed. The embryos were also highly oedematous and there was considerable disarray of other tissues due to the abnormal notochord.Inhibition of inositol 1,4,5-trisphosphate 5-phosphatase by micromolar concentrations of disulfiram and its analogues

C J Fowler, G Brännström, P C Ahlgren, L Florvall, K E AkermanPMID: 8382055 DOI: 10.1042/bj2890853